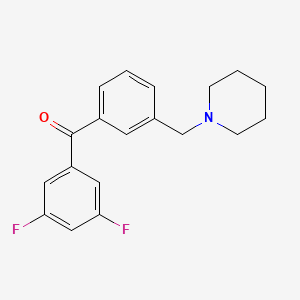
3,5-Difluoro-3'-piperidinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19F2NO . It has an average mass of 315.357 Da and a monoisotopic mass of 315.143463 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-3’-piperidinomethyl benzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 5 positions and a piperidinomethyl group at the 3’ position .科学的研究の応用
1. Environmental Impact and Water Treatment
Benzophenone derivatives, such as BP-3, have been identified in aquatic environments, raising concerns about water quality and human health. Studies have explored the oxidation of BP-3 using aqueous ferrate(VI) (Fe(VI)) to evaluate its removal efficiency during water treatment. Findings indicate that Fe(VI) treatment technology could be a promising tool for removing hydroxylated benzophenone derivatives from water (Yang & Ying, 2013).
2. Chemical Oxidation Processes
The chemical oxidation process of BP-3 by potassium permanganate (KMnO4) has been systematically studied. This includes examining various factors like pH, oxidant dose, and temperature on BP-3 degradation efficiency. The process involves hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage. The toxicity assessment revealed a significant reduction in acute and chronic toxicities, suggesting KMnO4 as a feasible technique for BP-3 removal (Cao et al., 2021).
3. Photochemistry in Biological Chemistry
Benzophenone photophores, including BP derivatives, play a significant role in bioorganic chemistry and material science. Their unique photochemical properties enable light-directed covalent attachment processes, useful in binding site mapping, molecular target identification, and surface grafting. BP photophores have advantages like low reactivity towards water and stability in ambient light (Dormán et al., 2016).
4. Photocatalytic Degradation
The photocatalytic degradation of BP3 using titanium dioxide in aqueous solutions has been investigated. The study addressed the effect of various parameters on BP3 degradation, proposing photocatalysis with TiO2 as a potential method for BP3 removal from water. The research also suggested that hydroxyl radicals were the main agents responsible for substrate degradation (Zúñiga-Benítez et al., 2016).
5. Advanced Oxidation Technologies
Advanced oxidation technologies, such as ultrasound irradiation, have been explored for the degradation of BP3. The study examined the influence of parameters like ultrasonic power and pollutant concentration on BP3 removal, highlighting the potential of sonochemical treatment as an alternative for degrading persistent organic pollutants (Zúñiga-Benítez et al., 2015).
6. Ecological and Human Health Risks
Research on BP-3's occurrence, toxicity, and ecological risks has been conducted due to its widespread use in sunscreens and consumer products. The studies have highlighted BP-3's environmental presence, potential impact on aquatic ecosystems, and the need for further monitoring and assessment of long-term exposure effects (Kim & Choi, 2014).
特性
IUPAC Name |
(3,5-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYXMDZOYXDOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643167 |
Source


|
| Record name | (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-62-9 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
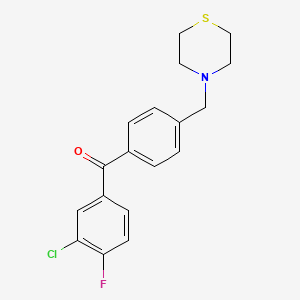

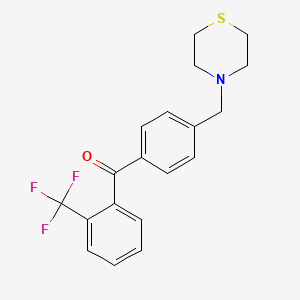
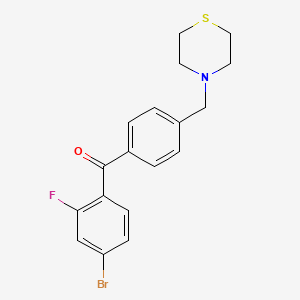

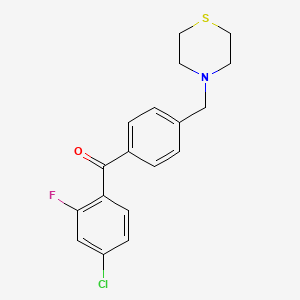
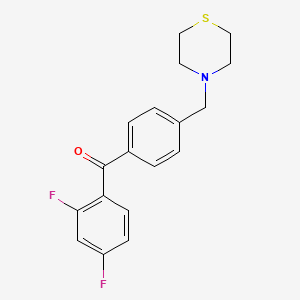

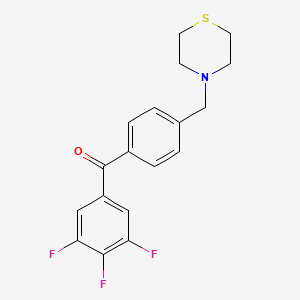
![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)